molecular formula C6H7N3O2S B11722350 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethanethioamide

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethanethioamide

Cat. No.: B11722350
M. Wt: 185.21 g/mol
InChI Key: TXXXQEPMYGGPHA-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethanethioamide is a chemical compound with the molecular formula C6H7N3O2S It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethanethioamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then purified using methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted uracil derivatives.

Scientific Research Applications

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethanethioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethanethioamide is unique due to its ethanethioamide group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interact with molecular targets in ways that similar compounds may not.

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)ethanethioamide

InChI

InChI=1S/C6H7N3O2S/c7-4(12)3-9-2-1-5(10)8-6(9)11/h1-2H,3H2,(H2,7,12)(H,8,10,11)

InChI Key

TXXXQEPMYGGPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(=S)N

Origin of Product

United States

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